Amisulpride N-oxide: A Technical Guide to Synthesis and Characterization
Amisulpride N-oxide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride N-oxide is a primary metabolite and a significant degradation product of the atypical antipsychotic drug Amisulpride.[1] Its formation can occur through metabolic oxidation or exposure of Amisulpride to environmental factors such as UV light and ozone.[1] As a potential impurity in Amisulpride drug products and a substance that may have its own pharmacological and toxicological profile, a thorough understanding of its synthesis and characterization is crucial for drug development and quality control. This technical guide provides an in-depth overview of the synthesis and analytical characterization of Amisulpride N-oxide.
Physicochemical Properties
A summary of the key physicochemical properties of Amisulpride N-oxide is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | [1] |
| CAS Number | 71676-01-2 | [1] |
| Molecular Formula | C₁₇H₂₇N₃O₅S | [1] |
| Molecular Weight | 385.48 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [1] |
Synthesis of Amisulpride N-oxide
While Amisulpride N-oxide is primarily known as a degradation product, its deliberate synthesis in a laboratory setting is essential for obtaining a pure standard for analytical and toxicological studies. Direct oxidation of the tertiary amine group in Amisulpride is the most straightforward synthetic approach. Below are detailed protocols for common oxidation methods.
Method 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes a widely used and effective oxidizing agent for the conversion of tertiary amines to their corresponding N-oxides.
Experimental Protocol:
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Dissolution: Dissolve Amisulpride (1 equivalent) in a suitable chlorinated solvent such as dichloromethane (B109758) (DCM) or chloroform at room temperature. The concentration should be in the range of 0.1-0.5 M.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled Amisulpride solution over a period of 30-60 minutes with continuous stirring. The slow addition helps to control the reaction temperature, as the oxidation is exothermic.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite (B76179). Stir the mixture for 15-20 minutes.
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Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Amisulpride N-oxide.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).
Method 2: Oxidation with Hydrogen Peroxide
This method employs a greener and more atom-economical oxidizing agent.
Experimental Protocol:
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Dissolution: Dissolve Amisulpride (1 equivalent) in a suitable solvent such as methanol, ethanol, or acetone.
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Addition of Hydrogen Peroxide: Add an aqueous solution of hydrogen peroxide (30% w/w, 3-5 equivalents) to the Amisulpride solution.
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Heating: Heat the reaction mixture to 40-60 °C and stir. The reaction time can vary from several hours to a day.
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Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.
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Work-up: After completion, cool the reaction mixture to room temperature. Decompose the excess hydrogen peroxide by the addition of a small amount of manganese dioxide or a saturated aqueous solution of sodium sulfite until the peroxide test is negative.
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Filtration and Concentration: Filter the mixture to remove any inorganic solids and concentrate the filtrate under reduced pressure.
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Purification: Purify the resulting crude product by column chromatography or recrystallization as described in Method 1.
Workflow for Chemical Synthesis of Amisulpride N-oxide
Caption: General workflow for the chemical synthesis of Amisulpride N-oxide.
Characterization of Amisulpride N-oxide
Thorough characterization is essential to confirm the identity and purity of the synthesized Amisulpride N-oxide. The following analytical techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Amisulpride N-oxide. The formation of the N-oxide bond results in characteristic shifts in the NMR spectrum compared to the parent Amisulpride.
¹H NMR Spectroscopy:
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Protons alpha to the N-oxide: The most significant change is the downfield shift of the protons on the carbon atoms directly attached to the nitrogen atom of the pyrrolidine (B122466) ring. This is due to the deshielding effect of the N-oxide group.
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Other protons: Minor shifts may also be observed for other protons in the molecule.
¹³C NMR Spectroscopy:
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Carbons alpha to the N-oxide: The carbon atoms alpha to the N-oxide group will also experience a downfield shift.
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Other carbons: Smaller changes in the chemical shifts of other carbon atoms may also be observed.
Predicted ¹H and ¹³C NMR Data for Amisulpride N-oxide:
| Amisulpride | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Amisulpride N-oxide | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Pyrrolidine-CH₂ (α to N) | ~2.5-2.8 | ~55-58 | Pyrrolidine-CH₂ (α to N-oxide) | ~3.5-4.0 | ~65-70 |
| Pyrrolidine-CH (α to N) | ~2.9-3.2 | ~60-63 | Pyrrolidine-CH (α to N-oxide) | ~4.0-4.5 | ~70-75 |
| N-CH₂-ethyl | ~2.4-2.7 | ~45-48 | N-CH₂-ethyl | ~3.3-3.8 | ~55-60 |
| CH₃-ethyl | ~1.0-1.2 | ~12-15 | CH₃-ethyl | ~1.2-1.4 | ~10-13 |
| Aromatic-H | ~6.5-8.0 | ~110-160 | Aromatic-H | ~6.5-8.0 | ~110-160 |
| OCH₃ | ~3.9 | ~56 | OCH₃ | ~3.9 | ~56 |
| SO₂-CH₂ | ~3.2 | ~53 | SO₂-CH₂ | ~3.2 | ~53 |
| SO₂-CH₃ | ~1.3 | ~8 | SO₂-CH₃ | ~1.3 | ~8 |
| NH₂ | ~4.5 | - | NH₂ | ~4.5 | - |
| CONH | ~8.2 | ~165 | CONH | ~8.2 | ~165 |
Note: These are predicted values based on general trends for N-oxidation. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of Amisulpride N-oxide.
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Electrospray Ionization (ESI): In positive ion mode, Amisulpride N-oxide is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 386.
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Fragmentation Pattern: A characteristic fragmentation of N-oxides is the loss of an oxygen atom (16 Da), resulting in a fragment ion corresponding to the protonated parent amine [M+H-16]⁺ at m/z 370. This neutral loss is a strong indicator of an N-oxide functionality. Further fragmentation will be similar to that of Amisulpride.
Mass Spectrometry Data for Amisulpride N-oxide:
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 386.1744 | 386.1749 |
| [M+H-O]⁺ | 370.1795 | 370.1800 |
Observed data from SpectraBase, Compound ID HJPSCTOZuzm.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of Amisulpride N-oxide and for separating it from Amisulpride and other related substances.
Typical HPLC Method Parameters:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer, pH 3-7) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
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Detection: UV detection at a wavelength where both Amisulpride and Amisulpride N-oxide have significant absorbance (e.g., ~270 nm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
Due to the increased polarity of the N-oxide group, Amisulpride N-oxide will typically have a shorter retention time than Amisulpride on a reverse-phase HPLC column.
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of Amisulpride N-oxide.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of Amisulpride N-oxide. The detailed protocols for chemical synthesis and the summary of analytical characterization techniques and expected data will be valuable for researchers and professionals in the fields of drug metabolism, pharmaceutical analysis, and quality control. The availability of pure Amisulpride N-oxide as a reference standard is critical for the accurate monitoring of Amisulpride stability and for further investigation into its potential biological activities.
